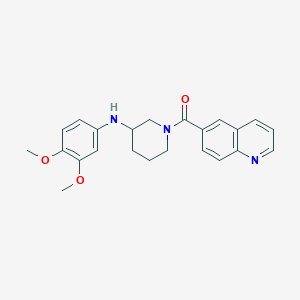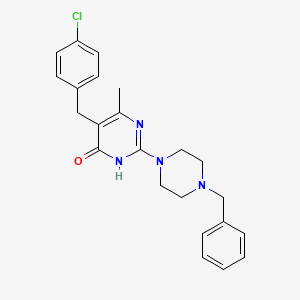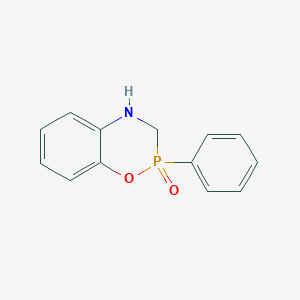
N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine, also known as DMQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMQD is a member of the piperidine class of compounds and is structurally similar to other compounds that have been used in the development of drugs for various medical conditions.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins or nucleic acids. This binding can lead to changes in the fluorescence properties of this compound, which can be used to detect the presence of the biomolecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it a safe compound to use in scientific research. However, studies have shown that high concentrations of this compound can have cytotoxic effects on certain cell types, highlighting the importance of careful dosing in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine is its high sensitivity and selectivity for certain biomolecules, which makes it a valuable tool for researchers in the fields of biochemistry and molecular biology. However, one of the limitations of this compound is its relatively high cost compared to other fluorescent probes, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine. One area of interest is the development of new applications for this compound in the detection of biomolecules in living cells and tissues. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of various medical conditions. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use in scientific research.
Métodos De Síntesis
The synthesis method for N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the addition of quinoline and other reagents to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-(6-quinolinylcarbonyl)-3-piperidinamine has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of various biomolecules. This compound has been shown to have high sensitivity and selectivity for certain biomolecules, making it a valuable tool for researchers in the fields of biochemistry and molecular biology.
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyanilino)piperidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-21-10-8-18(14-22(21)29-2)25-19-6-4-12-26(15-19)23(27)17-7-9-20-16(13-17)5-3-11-24-20/h3,5,7-11,13-14,19,25H,4,6,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRYRQYRAXHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6015757.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6015762.png)
![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)
![8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6015773.png)
![7-(2,3-difluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015774.png)
![3-[1-(2-chloroisonicotinoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6015781.png)

![N-benzyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6015807.png)
![4-hydroxy-3-methoxybenzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6015809.png)
![4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6015822.png)
![4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)
